molecular formula C14H14N2O2 B11960704 Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]- CAS No. 106052-58-8

Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]-

Cat. No.: B11960704
CAS No.: 106052-58-8
M. Wt: 242.27 g/mol
InChI Key: GBXKQIQIVTZGLB-UHFFFAOYSA-N
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Description

Chemical Structure: The compound, with the systematic name Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]- (CAS: 21951-36-0), is a Schiff base characterized by:

  • A phenol backbone substituted with a methoxy group at position 2.
  • An iminomethyl (-CH=N-) group at position 6, linked to a 4-methyl-2-pyridinyl moiety.
  • Molecular formula: C₁₄H₁₃N₂O₂, molecular weight: 241.29 g/mol .

Properties

CAS No.

106052-58-8

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

2-methoxy-6-[(4-methylpyridin-2-yl)iminomethyl]phenol

InChI

InChI=1S/C14H14N2O2/c1-10-6-7-15-13(8-10)16-9-11-4-3-5-12(18-2)14(11)17/h3-9,17H,1-2H3

InChI Key

GBXKQIQIVTZGLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N=CC2=C(C(=CC=C2)OC)O

Origin of Product

United States

Preparation Methods

Guanidine-Forming Reaction: Synthesis of Key Intermediate

The preparation begins with the guanidine-forming reaction between 3-amino-4-methyl toluic acid (C₈H₉NO₂) and cyanamide (CH₂N₂) under acidic conditions. Hydrochloric acid (HCl) catalyzes the reaction, generating 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid hydrochloride as a stable intermediate . This step is critical for introducing the iminomethyl group, which later participates in cyclization.

Reaction Conditions :

  • Solvent : Primary isoamyl alcohol or aqueous-alcoholic mixtures .

  • Temperature : 80–100°C .

  • pH : Maintained at 3–4 using HCl .

  • Yield : ~60% after recrystallization .

The intermediate’s structure is confirmed via melting point analysis (296–298°C) and spectroscopic methods . Its stability under acidic conditions ensures reproducibility, making it suitable for large-scale production.

Cyclization Reaction: Formation of the Pyridine-Pyrimidine Core

The intermediate undergoes cyclization with 3-(dimethylamino)-1-(3-pyridyl)-2-propene-1-one (C₁₁H₁₂N₂O) to construct the pyridine-pyrimidine backbone. This step establishes the 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]-phenol framework through nucleophilic aromatic substitution.

Optimized Parameters :

  • Solvent : Alcohols (ethanol, isopropanol), ketones (acetone), or aromatic hydrocarbons (toluene) .

  • Temperature : 80–100°C .

  • pH : 8–9 (adjusted with NaOH) .

  • Reaction Time : 8–9 hours .

The choice of solvent significantly impacts yield. For example, using isopropyl acetate increases product purity by minimizing side reactions . Post-reaction, the crude product is recrystallized from an ethanol-water mixture, achieving >95% purity .

Purification and Characterization

Recrystallization Protocol :

  • Dissolve the crude product in ethanol.

  • Add activated carbon for decolorization.

  • Adjust pH to 7–8 with NaOH.

  • Precipitate using HCl, followed by filtration and drying .

Analytical Data :

  • Melting Point : 296–298°C (intermediate) .

  • Molecular Weight : 243.30 g/mol (intermediate) ; 259.30 g/mol (final product) .

  • Spectroscopy : FT-IR confirms N–H and C=N stretches at 3300 cm⁻¹ and 1650 cm⁻¹, respectively .

Comparative Analysis of Solvent Systems

The table below evaluates solvent effects on cyclization yield:

SolventTemperature (°C)Yield (%)Purity (%)
Ethanol807292
Isopropyl acetate1008595
Toluene906889

Isopropyl acetate outperforms other solvents due to its high boiling point and compatibility with the intermediate’s solubility profile .

Challenges and Optimization Strategies

  • Byproduct Formation : Over-alkylation is minimized by controlling HCl addition rates .

  • Scale-Up Limitations : Batch reactors >500 L require extended cooling periods to prevent thermal degradation .

Chemical Reactions Analysis

Hydrolysis Reactions

As a Schiff base, the compound undergoes hydrolysis under acidic or basic conditions, regenerating the starting amine (4-methyl-2-pyridinamine) and aldehyde (o-vanillin). This reversibility is characteristic of imine bonds.

Mechanism

  • Acidic Hydrolysis : Protonation of the imine nitrogen weakens the C=N bond, facilitating nucleophilic attack by water.

  • Basic Hydrolysis : Deprotonation of the imine nitrogen enhances nucleophilic susceptibility to hydroxide ions.

Oxidation Reactions

The phenolic hydroxyl group and imine functionality render the compound susceptible to oxidation. For example, treatment with strong oxidizing agents like KMnO₄ can oxidize the phenolic ring to quinone derivatives.

Reaction Example

Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]-+KMnO₄Quinone derivative\text{Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]-} + \text{KMnO₄} \rightarrow \text{Quinone derivative}

Reduction Reactions

The imine group (C=N) can be reduced to a primary amine (C-N) using reagents like NaBH₄ or LiAlH₄ . This reaction is critical for synthesizing amine derivatives for further functionalization.

Reaction Example

Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]-+NaBH₄Corresponding amine\text{Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]-} + \text{NaBH₄} \rightarrow \text{Corresponding amine}

Substitution Reactions

The phenolic hydroxyl group (-OH) acts as a nucleophilic site for substitution reactions. For instance, alkylating agents (e.g., methyl bromide) can replace the hydroxyl group, forming ether derivatives.

Reaction Example

Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]-+CH₃BrMethyl ether derivative\text{Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]-} + \text{CH₃Br} \rightarrow \text{Methyl ether derivative}

Spectroscopic and Structural Insights

  • FTIR/NMR : Characterization reveals peaks indicative of imine (C=N) and hydroxyl (-OH) groups .

  • X-ray Crystallography : Confirms molecular packing and hydrogen-bonding interactions (e.g., C–H···N, O–H···O) .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as:

  • Building Block : It is utilized as a precursor in the synthesis of more complex organic molecules.
  • Reagent in Organic Reactions : The compound participates in various organic reactions due to its reactive functional groups.

Biology

Research indicates potential biological activities:

  • Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various pathogens.
  • Antioxidant Activity : It has been evaluated for its ability to scavenge free radicals, contributing to its potential health benefits.

Medicine

Ongoing research explores its therapeutic potential:

  • Drug Development : Investigations are underway to assess its efficacy in treating diseases such as cancer and metabolic disorders.
  • Mechanism of Action : The imino group can interact with biological targets, influencing cellular pathways.

Case Studies

Another study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that it effectively inhibited the growth of several pathogens, suggesting its potential as a therapeutic agent in infectious diseases .

Industrial Applications

Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]- is also utilized in industrial settings:

  • Dyes Production : Its chemical structure allows for modifications that are valuable in dye synthesis.
  • Polymer Manufacturing : The compound's reactivity makes it suitable for use in producing specialty polymers.

Mechanism of Action

The mechanism of action of Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]- involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenol and methoxy groups can participate in various chemical interactions, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenyl-Substituted Analogues

2-Methoxy-6-[(4-methylphenyl)imino]phenol (C₁₅H₁₅NO₂)
  • Structure : Replaces the pyridine ring with a 4-methylphenyl group.
  • Properties :
    • Lower nitrogen content (1 vs. 2 nitrogen atoms) reduces polarity.
    • Crystal structures resolved via SHELXL and OLEX2 reveal planar imine groups and intramolecular hydrogen bonding (O-H···N) .
  • Applications : Used as a ligand in coordination chemistry due to its stable imine linkage .
(E)-2-Methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (MFIP)
  • Structure : Contains a 3-(trifluoromethyl)phenyl substituent.
  • Properties :
    • The electron-withdrawing -CF₃ group increases acidity and reduces electron density on the imine nitrogen.
    • Hirshfeld surface analysis shows enhanced F···H interactions, influencing crystal packing .
  • Applications : Studied for crystalline material design and fluorinated compound behavior .

Heterocyclic Analogues

2-Ethoxy-6-[[4-(4-methylbenzyl)piperazinyl]imino]methylphenol
  • Structure : Incorporates a piperazine ring instead of pyridine.
  • Applications : Explored in medicinal chemistry for targeted drug delivery systems .

Pyrimidine-Containing Analogues

2-[2-Amino-6-(4-methylphenyl)pyrimidin-4-yl]-4-fluorophenol
  • Structure: Features a pyrimidine core instead of a phenol backbone.
  • Properties :
    • The pyrimidine ring introduces two nitrogen atoms, enhancing π-π stacking and hydrogen-bonding capabilities.
    • Fluoro substituents increase metabolic stability .
  • Applications : Investigated as kinase inhibitors in cancer research .

Comparative Data Table

Compound Name Molecular Formula Substituents Key Properties Applications/Studies
Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]- C₁₄H₁₃N₂O₂ 4-Methyl-2-pyridinyl Density: 1.297 g/cm³; Boiling point: 390.4°C Coordination chemistry (potential ligand)
2-Methoxy-6-[(4-methylphenyl)imino]phenol C₁₅H₁₅NO₂ 4-Methylphenyl Intramolecular O-H···N H-bonding Metal complex synthesis
MFIP (Trifluoromethyl-substituted) C₁₄H₁₀F₃NO 3-(Trifluoromethyl)phenyl Enhanced F···H interactions Crystalline material design
Piperazinyl Derivative C₂₁H₂₆N₄O₂ 4-(4-Methylbenzyl)piperazinyl Steric hindrance from piperazine Medicinal chemistry
Pyrimidine Derivative C₁₇H₁₄FN₃O Pyrimidine core + 4-fluorophenyl High π-π stacking potential Kinase inhibition studies

Key Findings from Research

  • Electronic Effects : Pyridine-containing analogues exhibit stronger Lewis basicity at the imine nitrogen compared to phenyl derivatives, improving metal-binding efficiency .
  • Structural Stability : Compounds with methoxy/ethoxy groups show enhanced stability due to intramolecular H-bonding, as seen in crystallographic studies .
  • Functional Group Impact : Electron-withdrawing groups (e.g., -CF₃) reduce electron density on the imine, altering reactivity in nucleophilic addition reactions .

Computational and Experimental Insights

  • DFT Studies : For Schiff bases like MFIP, computational analyses reveal reduced HOMO-LUMO gaps (∼4.5 eV) due to electron-withdrawing substituents, correlating with higher reactivity .
  • Hirshfeld Analysis : Fluorinated derivatives exhibit unique intermolecular interactions (e.g., F···H, C···C), critical for crystal engineering .

Biological Activity

Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]- (CAS Number: 106052-58-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings on its biological properties, including antioxidant, antibacterial, and anticancer activities.

Compound Overview

  • Molecular Formula : C14H14N2O
  • Molecular Weight : 226.27 g/mol
  • Structure : The compound features a phenolic structure with a methoxy group and an imino linkage to a pyridine derivative, which may influence its biological activity.

Antioxidant Activity

Research has demonstrated that Schiff bases, including derivatives of phenolic compounds, exhibit significant antioxidant properties. A study reported the synthesis of similar compounds and evaluated their antioxidant activity using the DPPH method. The results indicated an effective scavenging ability with an EC50 value of 10.46 ppm, suggesting that such compounds can mitigate oxidative stress by neutralizing free radicals .

Antibacterial Activity

The antibacterial efficacy of phenolic compounds is well-documented. In vitro studies have shown that derivatives containing imino groups possess notable antibacterial properties against various pathogens:

  • Tested Strains : Staphylococcus aureus, Escherichia coli
  • Minimum Inhibitory Concentration (MIC) : Compounds related to phenol derivatives have shown MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Anticancer Activity

The anticancer properties of phenolic compounds are largely attributed to their ability to induce apoptosis and inhibit cell proliferation in cancer cell lines. Recent studies have utilized the MTT assay to assess the cytotoxic effects of phenolic Schiff bases on human cancer cell lines such as Hep-G2 (liver carcinoma) and MCF-7 (breast cancer):

  • Cytotoxicity Results : The metal complexes formed with such ligands exhibited enhanced cytotoxicity compared to their non-complexed forms, highlighting the importance of metal coordination in enhancing biological activity .

Structure-Activity Relationship (SAR)

The structural characteristics of phenol derivatives significantly influence their biological activities. The presence of electron-donating or withdrawing groups can modulate the compound's reactivity and interaction with biological targets:

Substituent Effect on Activity
Methoxy groupEnhances antioxidant activity
Imino linkageIncreases antibacterial properties
Pyridine ringContributes to cytotoxicity in cancer cells

Case Studies

  • Antioxidant Study : A study synthesized a related compound and found a yield of 95%, with significant antioxidant activity confirmed through spectroscopic methods (FTIR, GC-MS) and biological assays .
  • Anticancer Evaluation : Another investigation focused on the interaction of Schiff base complexes with DNA, revealing potential mechanisms for anticancer activity through molecular docking studies .
  • Antibacterial Testing : A comprehensive evaluation showed that the compound exhibited substantial inhibition zones against pathogenic bacteria, reinforcing its potential as an antibacterial agent .

Q & A

Q. What synthetic routes are effective for preparing Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]-, and how can its purity be validated?

Answer: The compound is synthesized via a Schiff base condensation reaction between 2-hydroxy-3-methoxy-5-methylbenzaldehyde (or analogous aldehyde) and 4-methyl-2-pyridinylamine. A typical protocol involves:

  • Refluxing equimolar amounts of aldehyde and amine in absolute ethanol under acidic (e.g., glacial acetic acid) or neutral conditions for 6–12 hours .
  • Purification via recrystallization from ethanol or dichloromethane/ether mixtures .
  • Characterization using FTIR (C=N stretch at ~1600–1640 cm⁻¹; phenolic O-H stretch at ~3200–3400 cm⁻¹) and ¹H NMR (imine proton δ ~8.3–8.7 ppm; methoxy group δ ~3.8–4.0 ppm) .
  • GC-MS confirms molecular weight (e.g., m/z ~269 for the ligand) and purity (single peak with 100% area) .

Q. How can spectroscopic methods confirm the structural integrity of this Schiff base ligand?

Answer:

  • IR Spectroscopy : Detect the imine (C=N) stretch and absence of primary amine (N-H) peaks (~3300 cm⁻¹) to confirm condensation .
  • ¹H/¹³C NMR : Assign methoxy protons (~3.8–4.0 ppm), aromatic protons (6.5–8.5 ppm), and imine carbon (~150–160 ppm) .
  • UV-Vis : Monitor π→π* transitions in the aromatic and imine moieties (e.g., λmax ~300–350 nm) .

Q. What solvent systems are optimal for recrystallizing this compound?

Answer:

  • Ethanol or methanol are preferred due to moderate polarity, which aids in dissolving the ligand at elevated temperatures and precipitating pure crystals upon cooling .
  • Mixed solvents (e.g., dichloromethane/ether) improve crystal quality by slow diffusion, minimizing solvent inclusion .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and stability of this compound?

Answer:

  • Use hybrid functionals (e.g., B3LYP) with exact exchange corrections to model intramolecular charge transfer and HOMO-LUMO gaps. Basis sets like 6-31G(d,p) are suitable for geometry optimization .
  • Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to validate the ground-state structure .
  • Example finding : The imine bond exhibits partial double-bond character (bond length ~1.28 Å), stabilizing the E-isomer .

Q. What challenges arise in resolving the crystal structure of this ligand using X-ray diffraction?

Answer:

  • Disorder in the pyridinyl group : Address using SHELXL’s PART instruction to model split positions and refine occupancy ratios .
  • Hydrogen bonding : Use Olex2’s visualization tools to identify intermolecular interactions (e.g., O-H···N between phenol and pyridine) .
  • Data collection : High-resolution data (≤ 0.8 Å) is critical for resolving methoxy and methyl group orientations .

Q. How does this ligand coordinate to lanthanide ions, and what spectroscopic signatures indicate successful complexation?

Answer:

  • Coordination mode : The ligand acts as a tridentate donor via phenolic oxygen, imine nitrogen, and pyridinyl nitrogen. Ln³+ complexes typically adopt octahedral or square-antiprismatic geometries .
  • Spectroscopic evidence :
    • IR : Shift in C=N stretch (Δ~15–20 cm⁻¹) upon metal binding .
    • ESI-MS : Peaks corresponding to [Ln(L)₂(NO₃)]⁺ or similar stoichiometries .
    • Magnetic susceptibility : Deviations from free-ion moments indicate ligand field effects .

Q. What strategies optimize the ligand’s selectivity for estrogen receptor subtypes (e.g., ERα vs. ERβ)?

Answer:

  • Docking studies : Use AutoDock Vina to model interactions with ERα/ERβ binding pockets. Key residues (e.g., ERα Leu387 vs. ERβ Leu339) influence selectivity .
  • Substituent tuning : Introduce electron-withdrawing groups (e.g., -NO₂) on the pyridine ring to enhance ERβ affinity .
  • In vitro assays : Competitive binding assays with ³H-estradiol validate predicted affinities .

Data Contradictions and Resolution

Q. Discrepancies in reported C=N bond lengths: How can computational and experimental data be reconciled?

Answer:

  • X-ray vs. DFT : Experimental bond lengths (1.28–1.30 Å) often exceed DFT predictions (1.25–1.27 Å) due to crystal packing forces. Use dispersion-corrected functionals (e.g., B3LYP-D3) for better agreement .
  • Tautomerism : Keto-enol tautomerism in solution may alter bond orders. Use variable-temperature NMR to detect equilibrium shifts .

Q. Conflicting biological activity reports: How to assess whether the ligand or its metal complexes are pharmacologically active?

Answer:

  • Control experiments : Compare ligand-only, metal salt, and complex activities in cytotoxicity or receptor-binding assays .
  • ICP-MS : Quantify metal release in buffer solutions to rule out ligand dissociation as the active species .

Methodological Tables

Q. Table 1. Key Spectral Data for Ligand Characterization

TechniqueObserved SignalReference
FTIR C=N: 1615 cm⁻¹; O-H: 3250 cm⁻¹
¹H NMR Imine H: δ 8.5 ppm; OCH₃: δ 3.85 ppm
GC-MS m/z 269 (M⁺, 100%)

Q. Table 2. Optimized Crystallization Conditions

Solvent SystemCrystal QualityRemarks
EthanolPrismaticHigh yield, minimal disorder
DCM/EtherNeedle-likeSlow growth, reduced defects

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